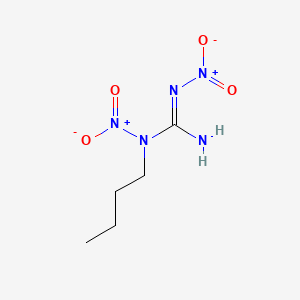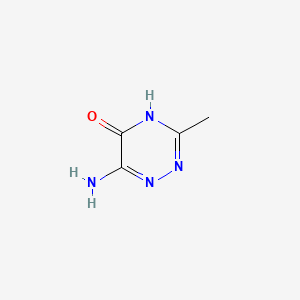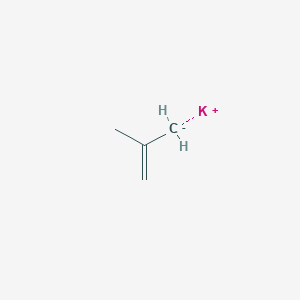
potassium;2-methanidylprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;2-methanidylprop-1-ene is an organic compound with the molecular formula C4H7K It is a potassium salt of an alkene, characterized by the presence of a double bond between carbon atoms and a potassium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium;2-methanidylprop-1-ene can be synthesized through several methods. One common approach involves the reaction of 2-methanidylprop-1-ene with potassium hydroxide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;2-methanidylprop-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated compounds.
Substitution: The potassium ion can be replaced by other cations through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other alkyl groups can be used in substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Potassium;2-methanidylprop-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other advanced materials due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of potassium;2-methanidylprop-1-ene involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. The potassium ion can also facilitate ionic interactions, enhancing the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
But-1-ene: An alkene with a similar structure but without the potassium ion.
Propene: A simpler alkene with one less carbon atom.
Isobutene: An isomer with a different arrangement of carbon atoms.
Uniqueness
Potassium;2-methanidylprop-1-ene is unique due to the presence of the potassium ion, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other alkenes may not be as effective.
Eigenschaften
CAS-Nummer |
64544-47-4 |
|---|---|
Molekularformel |
C4H7K |
Molekulargewicht |
94.20 g/mol |
IUPAC-Name |
potassium;2-methanidylprop-1-ene |
InChI |
InChI=1S/C4H7.K/c1-4(2)3;/h1-2H2,3H3;/q-1;+1 |
InChI-Schlüssel |
MPUPQIDXADIHFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)[CH2-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


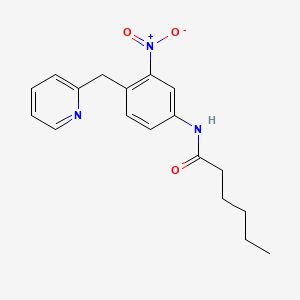
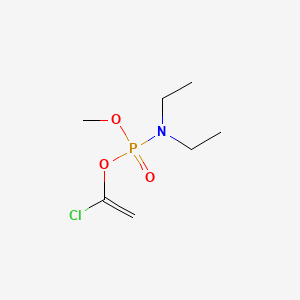
phosphane](/img/structure/B14488952.png)

![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
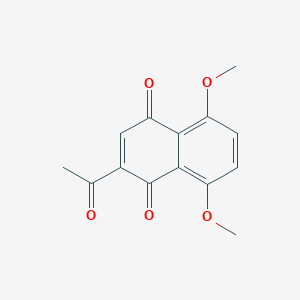

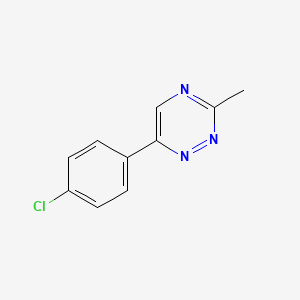

![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)
